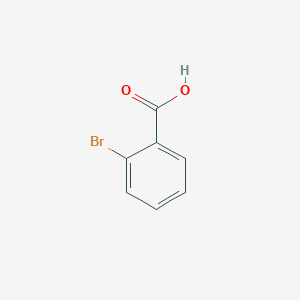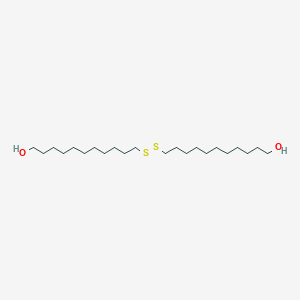![molecular formula C13H14N2O2 B048069 methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate CAS No. 16253-64-8](/img/structure/B48069.png)
methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Overview
Description
"Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate" is a chemical compound derived from the pyridoindole family. Its study is significant due to its structural complexity and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
- The synthesis of derivatives similar to "this compound" involves multi-step chemical processes. For instance, 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives are synthesized using tryptamin and cycloalkanones, with a polyphosphate ester as the catalyst, yielding moderate to low yields (Rodríguez & Gil-Lopetegui, 1993).
Molecular Structure Analysis
- The molecular structure of similar compounds reveals a complex arrangement of rings. For instance, the stereochemistry of tetrahydro-[1,2]oxazino[3',4':1,2]-pyrido[3,4-b]indole exhibits distinct cis-fused ring conformations (Crabb & Mitchell, 1971).
Chemical Reactions and Properties
- These compounds can undergo various chemical reactions, such as aldol condensation and reactions with cyclic ketones. For example, the reaction of tryptamine and cyclic ketones was carried out through the imine intermediate with protic catalysis (Rodríguez & Gil-Lopetegui, 1993).
- Another synthesis approach involves the use of methyl 3-methoxycrotonate for pyridine-ring annelation (Forbes, Johnson & Thompson, 1992).
Physical Properties Analysis
- The physical properties of these compounds, such as solubility and melting points, are determined by their structural complexity and substituent groups.
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are influenced by the molecular structure and functional groups. For instance, the study of tetrahydro-pyridoindoles shows excellent yields in intramolecular Michael addition reactions (Agnusdei, Bandini, Melloni & Umani-Ronchi, 2003).
Scientific Research Applications
Mediator in Biochemical Reactions : 5-Methyltetrahydrofolic acid is involved in the formation of pyridondoles from N-methyl tryptamine in both chick and rat tissues. This process remains unchanged even with the addition of S-adenosylmethionine (Mandel et al., 1974).
Calcium-Antagonist Activity : Hydrogenated pyrido[4,3-b]indole derivatives exhibit calcium-antagonist properties, suggesting potential use as neuroprotective and antihistamine drugs (Ivanov et al., 2001).
Antioxidant and Cytotoxicity Properties : 6-methoxytetrahydro-β-carbolines demonstrate moderate antioxidant properties and mild cytotoxicity, offering a safer alternative to certain conventional drugs (Goh et al., 2015).
Mass Spectrometry Applications : β-carboline alkaloids are promising matrices for MALDI/TOF-MS, a technique used in protein and sulfated oligosaccharide analysis (Nonami et al., 1997).
Chemical Synthesis : These compounds can be synthesized through various methods, opening avenues for further chemical research (Bobowski, 1983).
Antifilarial Chemotherapy Agents : Certain derivatives show potential as new antifilarial chemotherapy agents against Canthoeilonema viteae (Srivastava et al., 1999).
Antimalarial Efficacy : β-carboline derivatives demonstrate significant antimalarial activity against rodent malaria (Gorki et al., 2018).
Breast Cancer Treatment : AZD9496, a selective estrogen receptor downregulator, has potential in treating advanced estrogen receptor-positive breast cancer (De savi et al., 2015).
Anticancer and Chemopreventive Potential : Certain derivatives show promising anticancer and chemopreventive capabilities (Zhang et al., 2018).
Antidiabetic Activity : Compound DM 5 exhibits potent antidiabetic effects in streptozotocin-induced diabetic rats (Choudhary et al., 2011).
Future Directions
The future directions for the study of “methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate” could involve further exploration of its biological activities and potential applications . Additionally, more detailed studies on its synthesis and chemical reactions could provide valuable information for chemists and researchers in the field.
Mechanism of Action
Target of Action
The primary target of methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, also known as 2,3,4,9-Tetrahydro-1H-b-carboline-3-carboxylic acid methyl ester, is the c-Met receptor . This receptor plays a crucial role in cancer cell proliferation and survival .
Mode of Action
The compound interacts with its target, the c-Met receptor, by binding to its active site . This interaction results in the inhibition of the receptor’s activity, leading to a decrease in cancer cell proliferation .
Biochemical Pathways
The compound affects the c-Met signaling pathway . By inhibiting the c-Met receptor, the compound disrupts the downstream effects of this pathway, which include cell proliferation and survival . This disruption can lead to the death of cancer cells .
Pharmacokinetics
The compound’s antiproliferative activity suggests that it may have good bioavailability .
Result of Action
The compound’s action results in a dose-dependent inhibition of cancer cell proliferation . Specifically, the compound has been shown to inhibit the proliferation of Hela, A549, HepG2, and MCF-7 cell lines . Additionally, the compound’s cytolytic activity is markedly inhibited at the same time .
properties
IUPAC Name |
methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-5,11,14-15H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGCHMZBGHVZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16253-64-8 | |
| Record name | 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016253648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of methyl (S)-(+)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate being found in Gastrolobium callistachys?
A1: Gastrolobium callistachys is known to contain various alkaloids. The isolation of methyl (S)-(+)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate [] alongside other indole alkaloids like (S)-(+)-Nb-methyltryptophan [(+)-abrine] and (S)-(+)-Nb,Nb-dimethyltryptophan methyl ester suggests a potential biosynthetic relationship between these compounds within the plant. Further research into the biosynthetic pathways of these alkaloids in Gastrolobium callistachys could provide insights into their ecological roles and potential applications.
Q2: How was the structure of methyl (S)-(+)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate confirmed?
A2: The structure of methyl (S)-(+)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate was confirmed through synthesis. [] While the specific synthetic route is not detailed in the provided abstract, this approach confirms the proposed structure by independently creating the compound and comparing its properties to the naturally isolated one.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



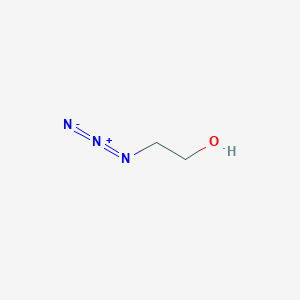
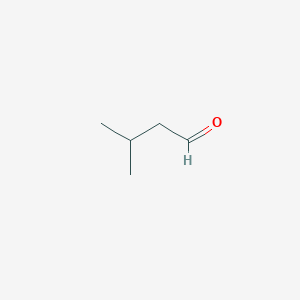
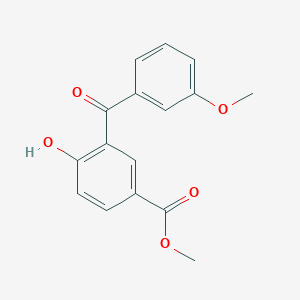



![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
